(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine
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Overview
Description
(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. The compound features a thioxanthene core substituted with a trifluoromethyl group and a dimethylamino propyl side chain, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is reacted with a sulfur-containing reagent in the presence of a Lewis acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Dimethylamino Propyl Side Chain: The final step involves the reaction of the intermediate compound with N,N-dimethylpropylamine under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the propylamine side chain, converting it to a single bond and potentially altering the compound’s biological activity.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced propylamine derivatives.
Substitution: Compounds with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound’s structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Probes: It can be used as a fluorescent probe for studying biological processes due to its potential fluorescence properties.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group and the dimethylamino propyl side chain contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways involved can vary based on the biological context and the specific target.
Comparison with Similar Compounds
Thioxanthene Derivatives: Compounds with a similar thioxanthene core but different substituents.
Trifluoromethylated Amines: Compounds featuring a trifluoromethyl group and an amine functional group.
Uniqueness:
Structural Features: The combination of a thioxanthene core, a trifluoromethyl group, and a dimethylamino propyl side chain is unique, providing distinct chemical and biological properties.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
47346-97-4 |
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Molecular Formula |
C19H18F3NS |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(3Z)-N,N-dimethyl-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propan-1-amine |
InChI |
InChI=1S/C19H18F3NS/c1-23(2)11-5-7-14-15-6-3-4-8-17(15)24-18-10-9-13(12-16(14)18)19(20,21)22/h3-4,6-10,12H,5,11H2,1-2H3/b14-7- |
InChI Key |
XVQXETRXWKTQSQ-AUWJEWJLSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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